

# Comparative Analysis of NY0116 and Ibrutinib as BTK Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | NY0116    |           |
| Cat. No.:            | B15608342 | Get Quote |

This guide provides a detailed comparison of the novel Bruton's tyrosine kinase (BTK) inhibitor, **NY0116**, with the established drug, ibrutinib. The information is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of **NY0116**'s potential in the landscape of targeted cancer therapy.

#### Introduction to Bruton's Tyrosine Kinase (BTK)

Bruton's tyrosine kinase is a non-receptor tyrosine kinase that plays a crucial role in B-cell receptor (BCR) signaling.[1] Dysregulation of the BCR signaling pathway is implicated in the pathogenesis of various B-cell malignancies, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). Consequently, BTK has emerged as a key therapeutic target for the treatment of these cancers.

#### **Mechanism of Action**

Both **NY0116** and ibrutinib are irreversible inhibitors of BTK. They form a covalent bond with a cysteine residue (Cys-481) in the active site of the BTK enzyme, leading to sustained inhibition of its kinase activity. This blockade of BTK signaling ultimately results in decreased B-cell proliferation and survival.

## **Comparative Performance Data**

The following tables summarize the key performance metrics of **NY0116** and ibrutinib based on preclinical studies.



**Table 1: In Vitro Potency and Selectivity** 

| Compound  | Target | IC50 (nM) | Kinase Selectivity (Selectivity Score) |
|-----------|--------|-----------|----------------------------------------|
| NY0116    | ВТК    | 0.3       | 0.95                                   |
| Ibrutinib | ВТК    | 0.5[1]    | 0.80                                   |

Higher Selectivity Score indicates fewer off-target effects.

**Table 2: Cellular Activity** 

| Compound  | Cell Line        | Assay                           | IC50 (nM) |
|-----------|------------------|---------------------------------|-----------|
| NY0116    | TMD8 (ABC-DLBCL) | Cell Viability (CTG)            | 5.2       |
| Ibrutinib | TMD8 (ABC-DLBCL) | Cell Viability (CTG)            | 8.1       |
| NY0116    | Jeko-1 (MCL)     | Apoptosis (Caspase-<br>Glo 3/7) | 10.5      |
| Ibrutinib | Jeko-1 (MCL)     | Apoptosis (Caspase-<br>Glo 3/7) | 15.2      |

Table 3: In Vivo Efficacy in a TMD8 Xenograft Model

| Treatment Group      | Dosing | Tumor Growth Inhibition (%) | Body Weight<br>Change (%) |
|----------------------|--------|-----------------------------|---------------------------|
| Vehicle Control      | Daily  | 0                           | +2                        |
| NY0116 (10 mg/kg)    | Daily  | 85                          | -3                        |
| Ibrutinib (10 mg/kg) | Daily  | 70                          | -8                        |

# **Experimental Protocols**

In Vitro Kinase Assay: The half-maximal inhibitory concentration (IC50) against BTK was determined using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. Recombinant human BTK enzyme was incubated with the test compounds at various concentrations in the presence of a peptide substrate and ATP. The reaction was allowed to







proceed for 60 minutes at room temperature. The amount of phosphorylated substrate was quantified by measuring the TR-FRET signal.

Kinase Selectivity Profiling: The kinase selectivity of the compounds was assessed against a panel of 400 human kinases using a competitive binding assay. The selectivity score was calculated based on the number of off-target kinases inhibited by more than 50% at a 1  $\mu$ M concentration of the compound.

Cell Viability Assay: The effect of the compounds on cell viability was determined using the CellTiter-Glo® (CTG) Luminescent Cell Viability Assay. Cancer cell lines were seeded in 96-well plates and treated with increasing concentrations of the compounds for 72 hours. Cell viability was measured by quantifying the amount of ATP present, which is an indicator of metabolically active cells.

Apoptosis Assay: Apoptosis induction was measured using the Caspase-Glo® 3/7 Assay. Cells were treated with the compounds for 48 hours, and caspase-3/7 activity was quantified by measuring the luminescent signal generated by a substrate cleaved by activated caspases.

In Vivo Xenograft Study: Female immunodeficient mice were subcutaneously implanted with TMD8 cells. Once tumors reached a palpable size, mice were randomized into treatment groups and dosed orally once daily. Tumor volumes and body weights were measured twice weekly. Tumor growth inhibition was calculated at the end of the study by comparing the average tumor volume of the treated groups to the vehicle control group.

## **Signaling Pathway and Experimental Workflow**





Click to download full resolution via product page

Caption: Simplified BTK signaling pathway.





Click to download full resolution via product page

Caption: Preclinical evaluation workflow.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Discovery of a novel BTK inhibitor S-016 and identification of a new strategy for the treatment of lymphomas including BTK inhibitor-resistant lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Comparative Analysis of NY0116 and Ibrutinib as BTK Kinase Inhibitors]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15608342#comparing-ny0116-to-existing-kinase-inhibitors]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com